![molecular formula C20H23N3O3S B2537983 1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226431-07-7](/img/structure/B2537983.png)
1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and synthesize available research findings regarding the biological activity of this compound.
Chemical Structure and Properties
The molecular structure of the compound features a unique arrangement of nitrogen-containing heterocycles and thiophene moieties. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities including:
- Antitumor Activity : Many derivatives of heterocyclic compounds have shown promise in inhibiting cancer cell proliferation.
- Antibacterial Properties : Certain analogs have demonstrated effectiveness against gram-positive bacteria.
- Enzyme Inhibition : Compounds may act as inhibitors for enzymes such as monoamine oxidase (MAO), which is relevant for neuropharmacological applications.
Antitumor Activity
A study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The compound's structural analogs were tested against several types of cancer cells:
Compound | Cell Line | Inhibition (%) |
---|---|---|
1 | UO31 | 75% |
2 | MCF-7 | 60% |
3 | MDA-MB-468 | 71% |
The results indicated that the compound exhibited the highest inhibitory activity against the UO31 renal cancer cell line compared to breast cancer lines (MCF-7 and MDA-MB-468) .
Antibacterial Activity
Research has shown that certain derivatives of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines possess antibacterial properties. For instance:
Compound | Target Bacteria | Activity |
---|---|---|
A | Staphylococcus aureus | Effective |
B | Escherichia coli | Moderate |
These findings suggest that compounds structurally related to our target may also exhibit similar antibacterial effects .
Enzyme Inhibition
The anti-MAO activity of related compounds was assessed through in vitro studies. Notably:
Compound | MAO Inhibition (%) |
---|---|
C | 60% |
D | 63% |
This indicates that modifications in the structure can significantly enhance enzyme inhibition capabilities .
Case Studies
Several case studies have highlighted the importance of structural modifications on biological activity. One study synthesized a series of pyrido[3,4-d] derivatives and found that specific substituents at certain positions significantly affected their cytotoxicity against renal cancer cells .
属性
IUPAC Name |
1-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-19-17-12-14(22-20(25)21-13-16-5-3-11-27-16)6-7-18(17)26-10-8-15-4-1-2-9-23(15)19/h3,5-7,11-12,15H,1-2,4,8-10,13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJQNUXAFEDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。